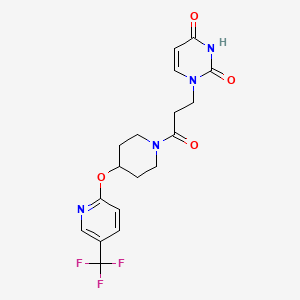

![molecular formula C18H18N2 B2719197 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile CAS No. 941400-47-1](/img/structure/B2719197.png)

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

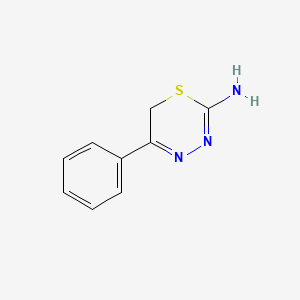

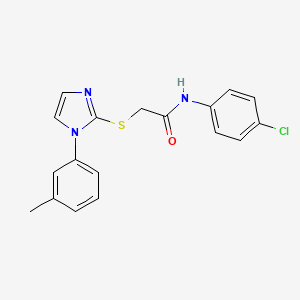

2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as alkylaminophenols . The empirical formula of this compound is C11H12N2 and it has a molecular weight of 172.23 .

Synthesis Analysis

The synthesis of alkylaminophenol compounds, such as this compound, is often achieved through the Petasis reaction . This reaction involves the use of aldehyde, amine, and boronic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .科学的研究の応用

Molecular Structure and Optical Properties

A study by Percino et al. (2014) focused on the synthesis of a novel compound related to 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile, examining its molecular structure, packing properties, and intermolecular interactions. This research highlighted the influence of subtle changes in molecular conformation on the solid-state properties of the compound, including its emission properties. Two polymorphs of the compound exhibited unique optical features, suggesting its potential application in materials science, particularly in the development of optical and electronic devices (Percino et al., 2014).

Synthesis of Pyrrolo Derivatives

Davis et al. (1992) described a method involving the reaction of β-(lithiomethyl)azines with benzonitrile, leading to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This type of reaction, applicable to various nitriles and β-methylazines, is significant for synthesizing pyrrolo derivatives, which are important in developing pharmaceuticals and conducting materials (Davis et al., 1992).

Antitumor Activity and DNA Binding

Another study by Bera et al. (2021) investigated a tridentate NNN ligand derived from 4-(2-bromoacetyl)benzonitrile and its cobalt(II) complex. This research provided insights into the compound's potential antitumor activity against U937 human monocytic cells and its DNA binding properties. Such findings contribute to the ongoing search for new chemotherapeutic agents (Bera et al., 2021).

Electropolymerization and Electrochromic Applications

Research on the electropolymerization of derivatives of this compound has shown promising results for applications in electrochromic devices. Su et al. (2017) synthesized dithienylpyrroles-based electrochromic polymers, demonstrating their potential in high-contrast electrochromic devices. The study highlighted the versatility of these compounds in tuning optical properties for smart window applications (Su et al., 2017).

作用機序

The presence of the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

特性

IUPAC Name |

2-[4-(pyrrolidin-1-ylmethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-13-17-5-1-2-6-18(17)16-9-7-15(8-10-16)14-20-11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNDZWVIIRYMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)